4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate
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Overview
Description
4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it particularly useful in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-2-oxabicyclo[222]octan-1-yl]methyl acetate typically involves multiple steps, starting from readily available precursors
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Introduction of the Boc-amino Group: The Boc-amino group is introduced through a nucleophilic substitution reaction, where the amino group is protected with the Boc group to prevent unwanted side reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate involves its interaction with specific molecular targets. The Boc-amino group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.2]octan-2-one: This compound shares the bicyclic core but lacks the Boc-amino group and the acetate moiety.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with different functional groups, commonly used as a catalyst in organic synthesis.
Uniqueness
4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate is unique due to the presence of the Boc-amino group and the acetate ester, which confer specific chemical properties and reactivity. These features make it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate |
InChI |
InChI=1S/C15H25NO5/c1-11(17)19-10-15-7-5-14(6-8-15,9-20-15)16-12(18)21-13(2,3)4/h5-10H2,1-4H3,(H,16,18) |
InChI Key |
PAJJKIHJJXZQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(CC1)(CO2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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